An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine
An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine
CAS Number: 109371-19-9
This technical guide provides a comprehensive overview of 4-Methoxy-2,3,5-trimethylpyridine, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its physicochemical properties, synthesis, and role in the production of proton pump inhibitors.
Physicochemical Properties
4-Methoxy-2,3,5-trimethylpyridine is a substituted pyridine derivative. Its core structure consists of a pyridine ring with three methyl groups and one methoxy group attached. This compound is primarily recognized for its role as a crucial building block in the synthesis of various pharmaceutical agents.[1] The structural and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C9H13NO | [2][3][4] |
| Molecular Weight | 151.21 g/mol | [2][4] |
| Density | 0.972 g/cm³ | [2][3] |
| Boiling Point | 227.2 °C at 760 mmHg | [2][3] |
| Flash Point | 82.6 °C | [2][3] |
| Vapor Pressure | 0.118 mmHg at 25°C | [2][3] |
| Refractive Index | 1.496 | [2][3] |
| LogP | 2.01540 | [2][3] |
| PSA | 22.12000 | [3] |
Synthesis and Experimental Protocols
4-Methoxy-2,3,5-trimethylpyridine is synthesized through multi-step chemical reactions. Below are detailed experimental protocols for its synthesis and the synthesis of its N-oxide derivative, which is also a key intermediate.
Synthesis of 4-Methoxy-2,3,5-trimethylpyridine
A common method for the synthesis of 4-Methoxy-2,3,5-trimethylpyridine involves the methoxylation of a halogenated pyridine precursor.
Experimental Protocol:
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Halogenation: Start with a suitable pyridine precursor, such as 4-hydroxy-2,3,5-trimethylpyridine. React it with a halogenating agent like phosphorus oxychloride (POCl₃) to produce 4-chloro-2,3,5-trimethylpyridine.
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Methoxylation: The resulting 4-chloro-2,3,5-trimethylpyridine is then subjected to a nucleophilic substitution reaction with sodium methoxide. This reaction is typically carried out in a suitable solvent like methanol or dimethyl sulfoxide (DMSO).
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Work-up and Purification: After the reaction is complete, the mixture is worked up to remove inorganic salts and the solvent. The crude product is then purified, often by distillation or chromatography, to yield pure 4-Methoxy-2,3,5-trimethylpyridine.
Synthesis of 4-Methoxy-2,3,5-trimethylpyridine N-oxide
The N-oxide derivative is another important intermediate, for instance, in the synthesis of omeprazole.
Experimental Protocol:
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Reaction Setup: In a reaction vessel, dissolve 2,3,5-trimethyl-4-nitropyridine 1-oxide (120 g) in methanol (4 L) under an argon atmosphere.
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Addition of Sodium Methoxide: To this solution, add sodium (22.6 g) portionwise.
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Reflux: Heat the reaction mixture to boiling and maintain it under reflux overnight.
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Neutralization: After cooling, adjust the pH of the solution to 7 by adding 5N hydrogen chloride in ethyl acetate.
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Solvent Removal: Evaporate the solvent in vacuo.
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Extraction and Purification: Take up the residue in methylene chloride (1.5 L) and filter the solution through silica gel. Wash the silica gel with an additional 0.5 L of methylene chloride.
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Crystallization: Combine the filtrates and evaporate the solvent in vacuo. Crystallize the resulting residue from petroleum ether to obtain 4-methoxy-2,3,5-trimethylpyridine 1-oxide. The melting point of the product is typically in the range of 48-50 °C.
Role in Pharmaceutical Synthesis
4-Methoxy-2,3,5-trimethylpyridine is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably proton pump inhibitors like omeprazole and esomeprazole, which are used to reduce stomach acid.[5]
Synthesis of Omeprazole
The synthesis of omeprazole involves the coupling of the pyridine moiety, derived from 4-Methoxy-2,3,5-trimethylpyridine, with a benzimidazole core. The following diagram illustrates the logical workflow of this synthesis.
Biological Activity of Derivatives
While 4-Methoxy-2,3,5-trimethylpyridine itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities.
| Derivative Class | Biological Activity | Therapeutic Potential |
| Proton Pump Inhibitors (e.g., Omeprazole) | Inhibit the H+/K+-ATPase (proton pump) in gastric parietal cells | Treatment of peptic ulcers, GERD, and other acid-related disorders. |
| Antifolates | Inhibit dihydrofolate reductase (DHFR) | Potential treatments for opportunistic infections.[6] |
| Potassium Channel Blockers | Block voltage-gated potassium channels to enhance neurotransmitter release | Potential for treating neurological disorders like multiple sclerosis.[6] |
| Tubulin Polymerization Inhibitors | Interfere with microtubule formation | Potential anticancer agents.[6] |
Analytical Methods
The characterization and quality control of 4-Methoxy-2,3,5-trimethylpyridine and its reaction intermediates are crucial. The following analytical techniques are commonly employed.
Experimental Workflow for Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound and its intermediates. For instance, the aromatic proton chemical shifts can distinguish between different isomers.
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Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation patterns, which further aids in structural elucidation.
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High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of 4-Methoxy-2,3,5-trimethylpyridine and for monitoring the progress of synthesis reactions by separating the product from reactants and byproducts.
References
- 1. Buy 4-Methoxy-2,3,5-trimethylpyridine | 109371-19-9 [smolecule.com]
- 2. 4-methoxy-2,3,5-trimethylpyridine | CAS#:109371-19-9 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Methoxy-2,3,5-trimethylpyridine | C9H13NO | CID 127899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-methoxy-2,3,5-trimethylpyridine | 109371-19-9 [chemicalbook.com]
- 6. 4-Methoxy-2,3,5-trimethylpyridine | 109371-19-9 | Benchchem [benchchem.com]
